8-(benzylamino)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 8-(benzylamino)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a unique chemical entity known for its diverse applications in various scientific fields. Its structure consists of a purine base, a benzylamino group, and a tolyloxy-substituted hydroxypropyl chain, making it a fascinating subject for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(benzylamino)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The initial step often includes the formation of the purine core, followed by the introduction of the benzylamino group through nucleophilic substitution reactions. The hydroxypropyl chain is then attached using esterification or etherification reactions with o-tolyloxy derivatives under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound might leverage continuous flow chemistry to enhance efficiency and yield. Scaling up involves optimizing the reaction conditions, such as temperature, solvent choice, and catalyst use, to ensure high purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions it Undergoes
8-(benzylamino)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions including oxidation, reduction, and substitution. The presence of different functional groups allows it to participate in multiple reaction pathways.
Common Reagents and Conditions
Oxidation: Typically uses reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Can be reduced using hydrogenation over palladium on carbon (Pd/C) or using sodium borohydride (NaBH4).
Substitution: Often involves nucleophiles like alkoxides, amines, or halides under base or acid catalysis.
Major Products Formed
The reactions can lead to a variety of products depending on the reaction type, including amides, ethers, alcohols, and their respective derivatives, each contributing to its diverse functionality.
Wissenschaftliche Forschungsanwendungen
8-(benzylamino)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is extensively used in scientific research due to its versatile chemical nature.
Chemistry: Utilized in studying reaction mechanisms and in the synthesis of novel compounds.
Biology: Acts as a potential bioactive molecule in biochemical assays.
Medicine: Investigated for its therapeutic potential, particularly in targeting specific pathways and enzymes.
Industry: Applied in the development of new materials and in catalysis.
Wirkmechanismus
The compound exerts its effects through various biochemical pathways. It interacts with molecular targets such as enzymes and receptors, modulating their activity. The exact mechanism involves binding to these targets, leading to either activation or inhibition, which ultimately affects cellular processes.
Vergleich Mit ähnlichen Verbindungen
Compared to other purine derivatives, 8-(benzylamino)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific substituents that confer distinct chemical and biological properties.
Similar Compounds
8-(methylamino)-1,3-dimethylpurine-2,6-dione
7-(2-hydroxypropyl)-1,3-dimethylpurine-2,6-dione
8-(benzylamino)-1,3-dimethylpurine-2,6-dione
Each of these compounds exhibits its own set of characteristics, but the combination of substituents in this compound makes it particularly noteworthy for its applications and reactivity.
Eigenschaften
IUPAC Name |
8-(benzylamino)-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O4/c1-16-9-7-8-12-19(16)33-15-18(30)14-29-20-21(27(2)24(32)28(3)22(20)31)26-23(29)25-13-17-10-5-4-6-11-17/h4-12,18,30H,13-15H2,1-3H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDAIIBQGRVJMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(CN2C3=C(N=C2NCC4=CC=CC=C4)N(C(=O)N(C3=O)C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.